4-(3-Bromo-4-fluorophenyl)piperidine
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Overview
Description
4-(3-Bromo-4-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting due to the unique electronic and steric properties imparted by these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-fluorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline and piperidine.
Nucleophilic Substitution: The 3-bromo-4-fluoroaniline undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-fluorophenyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylpiperidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromo-4-fluorophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique electronic properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)piperidine: Lacks the bromine atom, which can affect its reactivity and binding properties.
4-(3-Bromophenyl)piperidine: Lacks the fluorine atom, which can influence its electronic properties.
4-(4-Fluorophenyl)piperidine: The position of the fluorine atom is different, which can affect its steric and electronic properties.
Uniqueness
4-(3-Bromo-4-fluorophenyl)piperidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C11H13BrFN |
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Molecular Weight |
258.13 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
TYWGVXQHMNCMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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